Product packaging for 1,3-Propanediamine, N,N-dibutyl-N'-methyl-(Cat. No.:CAS No. 189625-05-6)

1,3-Propanediamine, N,N-dibutyl-N'-methyl-

Cat. No.: B11964058
CAS No.: 189625-05-6
M. Wt: 200.36 g/mol
InChI Key: JGDRVSWEZYEQOM-UHFFFAOYSA-N
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Description

Overview of Diamines and their Significance in Chemical Science

Diamines are organic compounds that feature two amino groups. Their bifunctionality makes them highly versatile building blocks in organic synthesis and materials science. The presence of two basic nitrogen centers allows them to act as potent ligands in coordination chemistry, forming stable complexes with various metal ions. This property is fundamental to their role in catalysis and as chelating agents.

One of the simplest examples, 1,3-Diaminopropane (B46017), is a colorless liquid that serves as a precursor in the synthesis of heterocyclic compounds used in textile finishing and coordination complexes. chemicalbook.comwikipedia.org Its utility extends to specialized chemical reactions, such as the alkyne zipper reaction where its potassium salt is employed. chemicalbook.com The structural framework of diamines is also a key component in biologically active molecules and pharmaceuticals.

Contextualization of 1,3-Propanediamine, N,N-dibutyl-N'-methyl- within the Substituted Diamine Class

Substituted 1,3-propanediamines are derivatives of the basic 1,3-diaminopropane structure, where one or more hydrogen atoms on the nitrogen atoms are replaced by other organic groups. These substitutions significantly influence the compound's physical and chemical properties, such as basicity, solubility, and steric hindrance.

For instance, N,N'-Dimethyl-1,3-propanediamine is utilized as a chemical crosslinking reagent. chemsrc.com Another related compound, N,N'-Diethyl-1,3-propanediamine, has been identified as a potential ion-exchange displacer and has been used in chromatographic screening processes. sigmaaldrich.com The introduction of bulkier substituents, such as butyl groups in N,N-Dibutyl-1,3-propanediamine, further modifies these properties. nist.gov

1,3-Propanediamine, N,N-dibutyl-N'-methyl- belongs to this class of asymmetrically substituted diamines, with two butyl groups on one nitrogen atom and a single methyl group on the other. This specific substitution pattern is expected to impart a unique combination of steric and electronic effects, distinguishing it from its symmetrically substituted counterparts. Research into substituted propane-1,3-diamine derivatives has also explored their potential pharmaceutical applications, including in the treatment of various medical conditions. chemicalbook.com

Scope and Core Research Focus on 1,3-Propanediamine, N,N-dibutyl-N'-methyl-

The primary focus of this article is the chemical compound 1,3-Propanediamine, N,N-dibutyl-N'-methyl-. However, a notable scarcity of dedicated academic research and analytical data for this specific molecule exists. Chemical suppliers list it as a rare chemical, with the onus of identity and purity confirmation placed on the researcher. sigmaaldrich.com

Therefore, this article will present the available information for 1,3-Propanediamine, N,N-dibutyl-N'-methyl- and supplement it with data from closely related, better-studied substituted 1,3-propanediamines to provide a comprehensive scientific context. The detailed research findings will be centered on its known properties and the established roles of similar compounds in various scientific domains.

Detailed Research Findings

Due to the limited specific research on 1,3-Propanediamine, N,N-dibutyl-N'-methyl-, this section presents the available data for the compound, alongside comparative data for related substituted 1,3-propanediamines to provide a broader understanding of its potential characteristics.

Physicochemical Properties of 1,3-Propanediamine, N,N-dibutyl-N'-methyl- and Related Compounds

The following table summarizes the known and predicted properties of the target compound and some of its structural relatives.

Property1,3-Propanediamine, N,N-dibutyl-N'-methyl-N,N-Dibutyl-1,3-propanediamineN,N'-Diethyl-1,3-propanediamine1,3-Diaminopropane
CAS Number 189625-05-6 sigmaaldrich.com102-83-0 nist.gov10061-68-4 sigmaaldrich.com109-76-2 chemicalbook.com
Molecular Formula C12H28N2 sigmaaldrich.comC11H26N2 nist.govC7H18N2 sigmaaldrich.comC3H10N2 chemicalbook.com
Molecular Weight 186.337 g/mol (Predicted)186.3375 g/mol nist.gov130.23 g/mol 74.127 g/mol chemicalbook.com
Boiling Point Not Available205 °C chemicalbook.comNot Available140.1 °C chemicalbook.com
Density Not Available0.827 g/mL at 25 °C chemicalbook.com0.819 g/mL at 25 °C sigmaaldrich.com0.888 g/mL chemicalbook.com
Refractive Index Not Available1.4463 at 20 °C chemicalbook.com1.4374 at 20 °C sigmaaldrich.com1.458 chemicalbook.com
Predicted Polarizability (ų) 25.8Not AvailableNot AvailableNot Available
Predicted Henry's Law Constant 2.00e-5Not AvailableNot AvailableNot Available

Data for 1,3-Propanediamine, N,N-dibutyl-N'-methyl- is based on predicted values from the EPA CompTox Chemicals Dashboard where experimental data is unavailable.

The broader class of substituted 1,3-propanediamines has been investigated for various applications. For instance, novel propane-1,3-diamino bridged compounds have been designed and synthesized as CCR5 antagonists, highlighting the potential of this chemical scaffold in drug discovery. Furthermore, derivatives of 1,3-propanediamine have been studied for their cytotoxic action against tumor cell lines.

In the field of analytical chemistry, methods have been developed for the determination of N-methyl-1,3-propanediamine in biological matrices, which is a metabolite of certain veterinary drugs. nih.gov This indicates the importance of having analytical standards and a thorough understanding of the properties of such substituted diamines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H28N2 B11964058 1,3-Propanediamine, N,N-dibutyl-N'-methyl- CAS No. 189625-05-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189625-05-6

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

N',N'-dibutyl-N-methylpropane-1,3-diamine

InChI

InChI=1S/C12H28N2/c1-4-6-10-14(11-7-5-2)12-8-9-13-3/h13H,4-12H2,1-3H3

InChI Key

JGDRVSWEZYEQOM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCNC

Origin of Product

United States

Synthetic Methodologies for 1,3 Propanediamine, N,n Dibutyl N Methyl and Analogues

Historical and Current Synthetic Routes for Substituted 1,3-Propanediamines

The synthesis of substituted 1,3-propanediamines is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to material science. Over the years, several reliable methods have been developed and refined. These include direct alkylation, reductive amination, and sequences involving amidation followed by reduction.

Alkylation Strategies for N-Substitution

N-alkylation is a fundamental reaction for the synthesis of more complex amines from simpler ones. wikipedia.org This method involves the reaction of an amine with an alkylating agent, typically an alkyl halide, to form a new carbon-nitrogen bond. wikipedia.org While effective, this approach can sometimes be challenging to control, as the newly formed secondary or tertiary amines can also react with the alkylating agent, leading to a mixture of products. wikipedia.orgnih.gov

For the synthesis of substituted 1,3-propanediamines, a stepwise alkylation can be envisioned. Starting with a simple 1,3-diamine, sequential reactions with different alkyl halides can introduce various substituents. However, to achieve selectivity and avoid over-alkylation, protective group strategies or the use of specific reagents that limit the extent of reaction are often employed. nih.govacs.org The use of N-aminopyridinium salts as ammonia (B1221849) surrogates represents a modern approach to achieve self-limiting alkylation, thereby providing a pathway to secondary amines without the formation of over-alkylation byproducts. nih.govacs.org

Reductive Amination Approaches

Reductive amination is a highly versatile and widely used method for the synthesis of amines. youtube.commasterorganicchemistry.com This two-step process typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.commasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

This method is particularly advantageous as it can be performed in a one-pot fashion, where the imine formation and reduction occur sequentially in the same reaction vessel. youtube.com A key benefit of reductive amination is the ability to control the degree of substitution by carefully selecting the starting amine and carbonyl compound. masterorganicchemistry.com For instance, reacting a primary amine with an aldehyde or ketone, followed by reduction, will yield a secondary amine. masterorganicchemistry.com This strategy can be extended to produce tertiary amines. youtube.com

Amidation-Reduction Sequences

Another robust method for the synthesis of amines involves the formation of an amide followed by its reduction. youtube.commasterorganicchemistry.com Amides can be readily prepared from the reaction of an amine with a carboxylic acid derivative, most commonly an acid chloride or an anhydride (B1165640). youtube.com The resulting amide is a stable intermediate that can be isolated and purified before the final reduction step. youtube.com

The reduction of amides to amines is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org This reaction is highly effective and can be applied to a wide range of amide substrates, including lactams (cyclic amides), to produce the corresponding amines. libretexts.orglibretexts.org A significant advantage of this method is the chemoselectivity of the reduction, which specifically converts the amide carbonyl group into a methylene (B1212753) group (CH₂) without affecting other reducible functional groups that might be present in the molecule. libretexts.org This pathway provides a reliable route to primary, secondary, and tertiary amines. youtube.com

Specific Precursors and Reaction Conditions Relevant to 1,3-Propanediamine, N,N-dibutyl-N'-methyl-

While specific literature detailing the synthesis of 1,3-Propanediamine, N,N-dibutyl-N'-methyl- is scarce, the synthesis of its analogues provides a clear blueprint for its potential preparation. The following examples illustrate the practical application of the synthetic methodologies discussed above.

Utilization of 1,3-Dibromopropane (B121459) Analogues in Diamine Synthesis (e.g., N-Butyl-N-ethylpropane-1,3-diamine)

The synthesis of N-Butyl-N-ethylpropane-1,3-diamine can be achieved through the reaction of 1,3-dibromopropane with butylamine (B146782) and ethylamine. This reaction is a classic example of N-alkylation, where the amines act as nucleophiles, displacing the bromide leaving groups on the propane (B168953) chain. To control the reaction and favor the formation of the desired product, specific reaction conditions, such as the use of a solvent like ethanol (B145695) and a catalyst, are often necessary.

ReactantsProductConditionsReference
1,3-Dibromopropane, Butylamine, EthylamineN-Butyl-N-ethylpropane-1,3-diamineEthanol solvent, catalyst

This synthetic approach highlights the utility of dihaloalkanes as precursors for building the carbon backbone of diamines, with the subsequent N-substitution achieved through reactions with appropriate amines.

Acrylonitrile (B1666552) and Acrolein Pathways for N,N-Dimethyl-1,3-propanediamine Synthesis

The industrial production of N,N-Dimethyl-1,3-propanediamine (DMAPA) offers well-documented examples of large-scale amine synthesis. Two primary routes involve the use of acrylonitrile and acrolein as starting materials. google.comgoogle.com

The acrylonitrile pathway is a two-step process. cetjournal.itresearchgate.net The first step is a Michael addition of dimethylamine (B145610) to acrylonitrile, which forms N,N-dimethylaminopropionitrile (DMAPN). google.comcetjournal.it This intermediate is then hydrogenated in the second step to yield DMAPA. cetjournal.it This hydrogenation is typically carried out using a Raney-Ni catalyst. google.comcetjournal.it Continuous processes using fixed-bed reactors have been developed to improve efficiency and yield. google.comcetjournal.it

ReactantsIntermediateProductConditionsYieldReference
Dimethylamine, AcrylonitrileN,N-DimethylaminopropionitrileN,N-Dimethyl-1,3-propanediamine1. Michael Addition 2. Hydrogenation (Raney-Ni catalyst)>98% google.com

An alternative synthesis of DMAPA starts from acrolein and dimethylamine. google.comgoogle.com This reaction, when carried out with ammonia and hydrogen in the presence of a catalyst, can also produce N,N-Dimethyl-1,3-propanediamine, albeit with a slightly lower yield compared to the acrylonitrile route. google.comgoogle.com For instance, one patented method describes the reaction of acrolein and dimethylamine at 4°C and 0-3 MPa to form an intermediate, which is then reacted with ammonia and hydrogen at 40-400°C and 6 MPa to give DMAPA with a yield of about 91%. google.com

ReactantsProductConditionsYieldReference
Acrolein, Dimethylamine, Ammonia, HydrogenN,N-Dimethyl-1,3-propanediamine1. 4°C, 0-3 MPa 2. 40-400°C, 6 MPa, catalyst~91% google.com

These established synthetic routes for analogues of 1,3-Propanediamine, N,N-dibutyl-N'-methyl- provide a solid foundation for devising a strategy for its synthesis. A plausible approach would involve a multi-step process combining elements of the methodologies described, such as the initial formation of a propanediamine backbone followed by sequential N-alkylation with butyl and methyl groups under controlled conditions.

Derivatization from 3-Chloropropionic Acid and Dibutylamine (B89481) for N,N-Dibutyl-1,3-propanediamine Analogues

A foundational method for synthesizing N,N-disubstituted 1,3-propanediamine analogues, such as N,N-Dibutyl-1,3-propanediamine, involves a two-step process starting from 3-chloropropionic acid and a secondary amine like dibutylamine. This approach first forms an amide intermediate, which is subsequently reduced to the target diamine.

The initial step is the acylation of dibutylamine with an activated form of 3-chloropropionic acid, typically the acid chloride. The reaction between 3-chloropropionyl chloride and dibutylamine yields N,N-dibutyl-3-chloropropionamide. This reaction is often carried out in a two-phase system to manage reactivity and facilitate product isolation. chemicalbook.com For instance, using an aqueous sodium hydroxide (B78521) solution with toluene (B28343) as the organic solvent allows for efficient reaction at controlled temperatures. chemicalbook.com

The second step involves the reduction of the amide group in N,N-dibutyl-3-chloropropionamide to an amine. This reduction is a critical transformation to create the 1,3-diamine structure. Following the reduction, a final step is required to introduce the N'-methyl group to complete the synthesis of the target compound, 1,3-Propanediamine, N,N-dibutyl-N'-methyl-. Alternatively, amination of the chloro-amide with methylamine (B109427) followed by reduction of the amide would also yield the desired product.

The derivatization of halogenated carboxylic acids like 3-chloropropionic acid is a well-established technique. nih.gov However, challenges can arise, such as dehalogenation, especially with α-halogenated compounds, which can be influenced by catalysts and reaction conditions. google.com Careful selection of reagents and conditions is crucial to ensure the integrity of the carbon skeleton and the position of the halogen, which is essential for the subsequent amination step. nih.govgoogle.com

Table 1: Synthesis of N,N-Dibutyl-propionamide Intermediate

ReactantsReagents & ConditionsProductYield
Dibutylamine, Propionyl chlorideSodium hydroxide, Water, Toluene; 20°C for 30 minN,N-dibutyl-propionamide90%

This table is based on data for a similar amide synthesis, illustrating a general procedure. chemicalbook.com

Mono-Boc-Protected N-Methyl-1,3-Propanediamine as a Precursor

The synthesis of unsymmetrically substituted diamines like 1,3-Propanediamine, N,N-dibutyl-N'-methyl- presents a significant challenge: achieving selective alkylation of the two different nitrogen atoms. A common and effective strategy to overcome this is the use of protecting groups. Mono-Boc-protected diamines are particularly versatile building blocks for this purpose. sigmaaldrich.com

The process begins with N-methyl-1,3-propanediamine. The first step is the selective protection of one of the amino groups with a tert-butoxycarbonyl (Boc) group. The direct mono-protection of a diamine can be difficult because the protecting group reagent, di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), does not easily differentiate between the two amino groups, often resulting in a mixture of unprotected, mono-protected, and di-protected products. sigmaaldrich.com A facile method to achieve mono-protection involves the sequential addition of one molar equivalent of hydrochloric acid followed by one equivalent of Boc-anhydride, which yields the desired mono-Boc-protected product in high yield. researchgate.net

Once tert-butyl N-(3-(methylamino)propyl)carbamate is synthesized, the remaining free secondary amine can be selectively N,N-dibutylated using an appropriate butylating agent (e.g., butyl bromide or butyl iodide). The bulky Boc group sterically hinders the protected primary amine, directing the alkylation to the unprotected nitrogen.

After successful dibutylation, the final step is the deprotection of the Boc group. This is typically achieved under acidic conditions, which cleaves the carbamate (B1207046) and liberates the primary amine, yielding the final target compound, 1,3-Propanediamine, N,N-dibutyl-N'-methyl-. This protection-alkylation-deprotection sequence provides a controlled and high-yield pathway to unsymmetrically substituted diamines. scispace.comnih.gov

Table 2: Synthetic Route via Mono-Boc-Protected Precursor

StepStarting MaterialReagentsIntermediate/Product
1. Mono-Boc ProtectionN-Methyl-1,3-propanediamineBoc-anhydride, HCltert-Butyl N-(3-(methylamino)propyl)carbamate
2. Dialkylationtert-Butyl N-(3-(methylamino)propyl)carbamateButyl bromide, Basetert-Butyl N-(3-(dibutylmethylamino)propyl)carbamate
3. Deprotectiontert-Butyl N-(3-(dibutylmethylamino)propyl)carbamateAcid (e.g., TFA, HCl)1,3-Propanediamine, N,N-dibutyl-N'-methyl-

Catalytic Systems Employed in the Synthesis of N-Substituted 1,3-Propanediamines

The synthesis of N-substituted 1,3-propanediamines heavily relies on advanced catalytic systems to efficiently construct the required carbon-nitrogen bonds. bohrium.com Both metal-based catalysts and organocatalysts have been developed to facilitate these transformations, offering high selectivity and efficiency. bohrium.comnii.ac.jp

Metal-Based Catalysis:

Rhodium (Rh) and Palladium (Pd) Catalysis: These transition metals are prominent in the synthesis of diamines. For instance, Rh-catalyzed C-H insertion reactions can form differentially substituted 1,2-diamines from sulfamate (B1201201) ester derivatives. nih.gov Sequential catalysis, combining Pd-catalyzed asymmetric allylic amination with Rh-catalyzed aziridination, provides a powerful method for assembling complex polyamine structures from simple starting materials. nih.gov

Copper (Cu) Catalysis: Copper-catalyzed reactions, such as the Mannich-type oxidative β-functionalization of amines, have been developed for diamine synthesis. bohrium.com These systems enable the direct formation of C-N bonds under relatively mild conditions.

Ruthenium (Ru) Catalysis: The hydrogenation of m-phenylenediamine (B132917) over Ru catalysts has been investigated as a pathway to produce 1,3-cyclohexanediamine, a related cyclic diamine. mdpi.com

Iridium (Ir) Catalysis: Continuous iridium-catalyzed homogeneous reductive amination has been successfully scaled for manufacturing, demonstrating the industrial viability of these catalytic systems for producing complex amines. acs.org

Organocatalysis: Chiral 1,3-diamine derivatives themselves can serve as powerful organocatalysts. nii.ac.jpbohrium.com These catalysts, often used in the presence of an acid co-catalyst, can promote asymmetric reactions like Mannich reactions with high enantioselectivity. nii.ac.jp In these systems, the primary and tertiary amine functionalities of the catalyst can act cooperatively to activate both the nucleophile (via enamine formation) and the electrophile. nii.ac.jp

Table 3: Overview of Catalytic Systems in Diamine Synthesis

Catalyst TypeMetal/CompoundReaction TypeReference
Transition MetalRhodium (Rh)C-H Insertion, Aziridination nih.gov
Transition MetalPalladium (Pd)Allylic Amination nih.gov
Transition MetalCopper (Cu)Oxidative C-N Coupling bohrium.com
Transition MetalIridium (Ir)Reductive Amination acs.org
Organocatalyst1,3-Diamine DerivativesAsymmetric Mannich Reaction nii.ac.jpbohrium.com

Optimization and Scale-Up Considerations in Diamine Synthesis

The transition of a synthetic route for a diamine from a laboratory-scale procedure to industrial-scale manufacturing requires rigorous optimization and careful consideration of several factors. otavachemicals.com The primary goals are to ensure the process is safe, cost-effective, robust, and environmentally sustainable. nih.govlabmanager.com

Process Optimization: Optimization begins at the lab scale and focuses on identifying the ideal reaction parameters. otavachemicals.com This includes:

Reaction Conditions: Fine-tuning temperature, pressure, reaction time, and mixing speeds. For example, in reductive amination, the time between reagent additions can significantly impact side reactions like isomerization. acs.org

Reagent and Solvent Selection: Evaluating different solvents and reagents to maximize yield and purity while minimizing cost and waste. The tolerance of a reaction to residual solvents from a previous step is a key consideration for streamlining multi-step syntheses. acs.org

Catalyst Loading: Minimizing the amount of expensive catalyst needed without compromising reaction efficiency or time.

Scale-Up Challenges: Scaling up a chemical reaction is not always linear and presents unique challenges: labmanager.com

Heat Transfer: Large-scale reactors have a much lower surface-area-to-volume ratio than lab glassware, making heat management critical. Exothermic reactions that are easily controlled in the lab can become hazardous on a large scale. labmanager.com

Mass Transfer and Mixing: Ensuring efficient mixing in large vessels is crucial for maintaining reaction homogeneity and consistent product quality.

Process Safety: A thorough safety assessment is required to identify potential hazards, such as runaway reactions or the handling of toxic materials. This involves establishing protocols and engineering controls to fit within the plant's safety capabilities. labmanager.com

Continuous Manufacturing: For many processes, transitioning from traditional batch production to continuous flow chemistry offers significant advantages for scale-up. Continuous processing allows for superior control over reaction parameters, improved safety due to smaller reaction volumes at any given time, and more consistent product quality. acs.org This approach has been successfully applied to the GMP (Good Manufacturing Practice) scale-up of catalytic reactions like reductive amination. acs.org

Table 4: Key Considerations for Optimization and Scale-Up

Mechanistic Investigations of Reactions Involving 1,3 Propanediamine, N,n Dibutyl N Methyl

Fundamental Reaction Types of Substituted Diamines

The reactivity of 1,3-Propanediamine, N,N-dibutyl-N'-methyl- is dictated by the presence of its two amine functionalities. Both the secondary and tertiary amine groups can participate in a range of reactions, though their reactivity differs.

Nucleophilic Substitution Reactions Involving Amine Groups

The lone pair of electrons on the nitrogen atoms of 1,3-Propanediamine, N,N-dibutyl-N'-methyl- allows it to act as a nucleophile. The secondary amine is generally the more reactive nucleophile compared to the sterically hindered tertiary amine. These reactions typically follow an SN2 mechanism, where the amine attacks an electrophilic carbon, displacing a leaving group.

The rate of these reactions is influenced by several factors, including the nature of the electrophile, the solvent, and the steric hindrance around the nitrogen atom. For instance, the reaction with a primary alkyl halide would proceed faster than with a secondary or tertiary one. nih.gov

Table 1: Factors Influencing Nucleophilic Substitution Reactions of Amines

FactorEffect on SN2 Reaction RateRationale
Steric Hindrance Decreases rateBulky substituents on the amine or the electrophile hinder the backside attack required for SN2 reactions.
Electrophile Structure Primary > Secondary > TertiaryLess substituted electrophiles are more accessible for nucleophilic attack. nih.gov
Leaving Group Ability Better leaving group increases rateWeaker bases are better leaving groups (e.g., I- > Br- > Cl- > F-).
Solvent Polarity Polar aprotic solvents are preferredThese solvents solvate the cation but not the nucleophile, increasing its reactivity.

Oxidation Pathways and Amine Oxide Formation

The nitrogen atoms in 1,3-Propanediamine, N,N-dibutyl-N'-methyl- can be oxidized by various reagents. The tertiary amine portion can be oxidized to form an amine oxide, a compound with the general formula R₃N⁺-O⁻. chemicalbook.comgoogle.com This transformation is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or a peroxy acid such as m-chloroperoxybenzoic acid (mCPBA). rsc.org The reaction proceeds via a direct attack of the nucleophilic nitrogen on the electrophilic oxygen of the oxidant.

The secondary amine can also be oxidized, potentially leading to a variety of products including imines, nitrones, or, with stronger oxidizing agents, cleavage of the C-N bond. researchgate.net The specific outcome depends on the oxidant used and the reaction conditions. For instance, mild oxidation may yield an imine, while stronger conditions could lead to more extensive degradation. researchgate.net

Reduction Reactions Leading to Secondary Amines

While the amine groups themselves are not typically reduced, reactions can be designed to cleave one of the N-alkyl groups, leading to the formation of a secondary amine. For instance, certain catalytic hydrogenation conditions can lead to dealkylation. However, a more common method for the controlled synthesis of secondary amines involves the reductive amination of an aldehyde or ketone with a primary amine, followed by reduction of the resulting imine. google.com In the context of 1,3-Propanediamine, N,N-dibutyl-N'-methyl-, selective dealkylation would be challenging. A more plausible route to a related secondary amine would be the reduction of an amide derivative.

Reaction Kinetics and Thermodynamics of 1,3-Propanediamine, N,N-dibutyl-N'-methyl- Transformations

The kinetics of nucleophilic substitution reactions are expected to be second order, depending on the concentration of both the diamine and the electrophile. sigmaaldrich.com The rate constant would be influenced by the steric and electronic properties of the reactants.

Thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of reaction, for processes like amine oxide formation or salt formation with an acid, can be estimated from data for analogous compounds like ethylenediamine (B42938). nih.gov The formation of salts with acids is typically an exothermic process.

Table 2: Estimated Thermodynamic Data for the Protonation of a Diamine

ParameterEstimated ValueNotes
ΔH° (first protonation) -40 to -50 kJ/molBased on data for similar aliphatic diamines. This process is exothermic.
ΔH° (second protonation) -30 to -40 kJ/molLess exothermic due to electrostatic repulsion from the first protonation.
ΔS° (protonation) Generally small and positiveIncreased disorder from the release of solvent molecules.

Disclaimer: These are estimated values based on analogous systems and are for illustrative purposes only. Specific experimental data for 1,3-Propanediamine, N,N-dibutyl-N'-methyl- is required for accurate values.

Proposed Reaction Mechanisms for Novel Derivatives and Transformations

Formation of N-Nitroso Derivatives (e.g., N-Methyl-N-Nitrosopropane-1,3-Diamine)

The secondary amine group in 1,3-Propanediamine, N,N-dibutyl-N'-methyl- is susceptible to nitrosation to form an N-nitrosoamine. This reaction typically occurs in the presence of a nitrosating agent, such as nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid.

The mechanism involves the formation of the nitrosonium ion (NO⁺) as the key electrophile. The secondary amine then acts as a nucleophile, attacking the nitrosonium ion. Subsequent deprotonation yields the N-nitroso derivative, N-Methyl-N-Nitrosopropane-1,3-Diamine.

The tertiary amine can also react with nitrosating agents, but the reaction is generally slower and can lead to dealkylation to form a secondary amine and an aldehyde or ketone. researchgate.net

Catalytic Amidation Processes Involving N,N-Dimethyl-1,3-propanediamine

N,N-Dimethyl-1,3-propanediamine is a well-known chemical intermediate. google.com Its production is often achieved through a two-step continuous reaction process using dimethylamine (B145610) and acrylonitrile (B1666552) as raw materials, followed by hydrogenation. researchgate.net In one method, the hydrogenation of N,N-dimethyl-aminopropionitrile is carried out in a fixed-bed reactor with a Raney-Ni catalyst, achieving a conversion and selectivity of over 99.5%. researchgate.net

The direct catalytic amidation of carboxylic acids and esters is a significant area of research, aiming to replace less efficient and waste-producing traditional methods. mdpi.comscispace.com While direct catalytic involvement of N,N-Dimethyl-1,3-propanediamine in these processes is not extensively detailed, its basic nature suggests it could act as a base or a ligand in metal-catalyzed amidation reactions. The presence of two nitrogen atoms allows for potential chelation to a metal center, which could influence the catalytic cycle. For instance, in zirconium- and hafnium-catalyzed amidations, the amine substrate itself is part of the catalytic process. diva-portal.org

Extrapolating to 1,3-Propanediamine, N,N-dibutyl-N'-methyl- , the increased steric bulk from the two butyl groups compared to the two methyl groups on one of the nitrogen atoms would likely have a significant impact on its role in any catalytic cycle. This steric hindrance could impede its ability to coordinate to a metal center or to act as a nucleophile, potentially slowing down the reaction rate compared to its dimethyl analogue.

Isomerization Reagent Formation

A notable reaction involving the parent compound, 1,3-diaminopropane (B46017), is its use in the formation of a potent isomerization reagent. The lithium salt of 1,3-diaminopropane, when activated with potassium tert-butoxide, creates a superbasic medium capable of isomerizing internal alkynes to terminal alkynes. orgsyn.org This process is highly efficient and operates under relatively mild conditions. orgsyn.org

The mechanism involves the abstraction of a proton from the diamine by a strong base (like lithium metal) to form the lithium amide. The addition of potassium tert-butoxide enhances the basicity of the reagent. The resulting amide base is then strong enough to deprotonate a methylene (B1212753) group adjacent to a triple bond, initiating a series of proton transfers that "walk" the alkyne to the terminus of the carbon chain.

For 1,3-Propanediamine, N,N-dibutyl-N'-methyl- , the formation of a similar isomerization reagent would be influenced by its substitution pattern. The presence of only one N-H proton (on the N'-methyl group) means that only a mono-anion could be formed. The steric bulk of the dibutyl groups could also affect the solubility and reactivity of the resulting metal amide. The table below outlines the key reactants and conditions for the formation of the isomerization reagent from 1,3-diaminopropane.

Reactant/ConditionRole in Isomerization Reagent Formation
1,3-DiaminopropaneThe solvent and the precursor to the active base.
Lithium MetalReacts with 1,3-diaminopropane to form the lithium amide.
Potassium tert-butoxideAdded to increase the basicity of the reagent. orgsyn.org
Heating (70°C)Facilitates the dissolution of lithium and formation of the amide. orgsyn.org

Influence of Steric and Electronic Effects on Reactivity in Diamine Systems

The reactivity of diamines is a delicate balance of steric and electronic effects. wikipedia.org Electronic effects are transmitted through chemical bonds, while steric effects arise from the spatial arrangement of atoms. stackexchange.com

Electronic Effects: The two nitrogen atoms in a 1,3-diamine have lone pairs of electrons, making them nucleophilic and basic. The alkyl groups attached to the nitrogen atoms are electron-donating, which increases the electron density on the nitrogen and enhances its basicity. In 1,3-Propanediamine, N,N-dibutyl-N'-methyl- , the four alkyl groups (two butyl, one methyl, and the propyl chain) all contribute to increasing the basicity of the nitrogen atoms.

Steric Effects: Steric hindrance is a critical factor that can control the selectivity of reactions by slowing down or preventing unwanted side reactions. wikipedia.org In the case of 1,3-Propanediamine, N,N-dibutyl-N'-methyl- , the bulky dibutyl groups on one nitrogen atom create significant steric shielding. This would likely make the N,N-dibutyl nitrogen less accessible for reactions compared to the N'-methyl nitrogen. This difference in steric hindrance could be exploited to achieve regioselective reactions. For instance, in a reaction with an electrophile, the attack would be more likely to occur at the less hindered N'-methyl nitrogen.

The interplay of these effects is crucial. While electronic effects might suggest high reactivity for the dibutyl-substituted nitrogen due to the inductive effect of the butyl groups, the steric hindrance would likely be the dominant factor, directing reactions to the less encumbered site. Quantum chemical studies on various classes of compounds have shown that steric reasoning can sometimes fail to predict the most stable structure, highlighting the complex interplay with electron delocalization effects. nih.gov

The following table summarizes the expected influence of steric and electronic effects on the two nitrogen atoms of 1,3-Propanediamine, N,N-dibutyl-N'-methyl-.

Nitrogen AtomElectronic Effect (Basicity)Steric HindrancePredicted Reactivity
N (Dibutyl substituted)High (electron-donating butyl groups)HighLower
N' (Methyl substituted)Moderate (electron-donating methyl group)LowHigher

Coordination Chemistry of 1,3 Propanediamine, N,n Dibutyl N Methyl As a Ligand

Ligand Design Principles for Polyamines

The design of ligands is a critical component in the advancement of coordination chemistry, enabling control over the reactivity and structure of transition metal complexes. researchgate.net The primary goal in designing a ligand, such as a polyamine, is to achieve selectivity, discriminating between different metal ions or guests. hud.ac.uk This is accomplished by tailoring the ligand's properties, including the number and type of donor atoms, the rigidity of the ligand backbone, and the steric and electronic nature of its substituents. researchgate.net

Key principles in the design of polyamine ligands include:

Pre-organization : The ligand should ideally possess a conformation that is complementary to the desired coordination geometry of the target metal ion, minimizing the entropic penalty upon complexation. hud.ac.uk

Donor Atom Selection : Aliphatic amines are fundamental building blocks in coordination chemistry. researchgate.netresearchgate.net The nitrogen atoms in polyamines act as Lewis bases, donating their lone pair of electrons to a metal center. The basicity of these nitrogen donors, and thus the stability of the resulting metal complex, can be tuned by the substituents on the nitrogen atoms. researchgate.net

Backbone Rigidity : The flexibility of the chain connecting the donor atoms influences the stability and geometry of the resulting chelate ring. researchgate.net For instance, 1,3-propanediamine backbones form six-membered chelate rings, which have distinct conformational flexibility compared to the five-membered rings formed by ethylenediamine (B42938).

Steric and Electronic Tuning : The introduction of substituents on the nitrogen atoms or the carbon backbone allows for fine-tuning of the ligand's properties. researchgate.net Electron-donating alkyl groups can increase the basicity of the nitrogen donors, while bulky substituents can impose steric constraints that favor specific coordination numbers and geometries.

The development of ligands with increasing denticity, from bidentate to hexadentate, aims to enhance the metal-ligand interaction strength and reduce the number of possible stereoisomers. nih.gov This strategic design is crucial for creating new catalysts, materials, and systems with specific functions. researchgate.net

Formation of Metal Complexes with 1,3-Propanediamine Backbones

The 1,3-propanediamine (tn) moiety is a common building block in coordination chemistry, known for its ability to form stable six-membered chelate rings with metal ions. wikipedia.org This diamine and its derivatives are utilized in the synthesis of a variety of coordination complexes and heterocyclic compounds. wikipedia.org

Substituted 1,3-propanediamines act as bidentate ligands, coordinating to a metal center through the two nitrogen atoms to form a thermodynamically stable six-membered ring. This chelating effect results in significantly more stable complexes compared to those formed with analogous monodentate amine ligands.

The coordination behavior of 1,3-propanediamine is significantly modified by the presence of N-alkyl substituents, such as the N,N-dibutyl and N'-methyl groups in the titular ligand. These substituents exert both electronic and steric effects.

Electronic Effects : Alkyl groups are electron-donating, which increases the electron density on the nitrogen atoms. This enhanced basicity generally leads to stronger metal-nitrogen bonds and more stable complexes. Studies on various N-alkyl substituted diamines have shown that both methyl and ethyl substitutions increase the basicity of the diamines. researchgate.net

Steric Effects : The size of the alkyl groups plays a crucial role in determining the coordination geometry and the accessibility of the metal center. The bulky N,N-dibutyl group introduces significant steric hindrance around one nitrogen donor atom. This can influence the ligand's approach to the metal ion, potentially favoring lower coordination numbers or distorted geometries to accommodate the bulky groups. The smaller N'-methyl group provides less steric hindrance, creating an asymmetric coordination environment. This steric asymmetry can be exploited to control the stereochemistry of the resulting complex and influence its reactivity. The steric effect of alkyl groups is considered important for the fine-tuning of the dimensionality of coordination polymers. researchgate.net

Specific Metal Ions and Coordination Geometries

The nature of the metal ion, including its preferred coordination number, geometry, and electronic configuration, dictates the structure of the resulting complex with a given 1,3-propanediamine derivative.

Cobalt(III) ions, with a d⁶ electronic configuration, almost invariably form stable, kinetically inert octahedral complexes. The coordination chemistry of Co(III) with diamine ligands like 1,3-diaminopropane (B46017) (dap) is well-established. nih.gov For instance, the complex [CoCl₂(dap)₂]Cl features an octahedral geometry where the cobalt center is coordinated to two bidentate 1,3-diaminopropane ligands and two chloride ions. nih.gov

When coordinating with a ligand such as 1,3-propanediamine, N,N-dibutyl-N'-methyl-, Co(III) would be expected to form a six-coordinate octahedral complex. The two nitrogen atoms of the ligand would occupy two adjacent coordination sites. The significant steric bulk of the dibutyl groups would likely influence the arrangement of other ligands in the coordination sphere, potentially directing them to occupy positions that minimize steric repulsion. In complexes with 1,3-pdta-type ligands, which also feature a 1,3-propanediamine backbone, Co(II) has been shown to form octahedral complexes where the ligand coordinates through two nitrogen and four oxygen atoms. tandfonline.com While this is a Co(II) example with a hexadentate ligand, it underscores the propensity for octahedral geometry driven by the 1,3-diamine backbone.

Table 1: Representative Cobalt(III)-Diamine Complex

Complex FormulaMetal IonCoordination GeometryKey Structural Feature
[CoCl₂(dap)₂]ClCo(III)OctahedralContains two six-membered chelate rings from the 1,3-diaminopropane ligands. nih.gov
[Co(H₂O)₅Co(2,2-diMe-1,3-pdta)]·H₂OCo(II)OctahedralA binuclear complex where the 2,2-diMe-1,3-pdta ligand coordinates to one cobalt center. tandfonline.com

This table is interactive and can be sorted by column headers.

Nickel(II), with a d⁸ electronic configuration, exhibits a variety of coordination geometries, including octahedral, tetrahedral, and square planar. The geometry adopted is sensitive to the ligand field strength and steric properties of the ligands. Square planar complexes are typically formed with strong-field ligands and are diamagnetic.

Derivatives of 1,3-propanediamine can form square planar complexes with Ni(II), particularly when incorporated into a larger, tetradentate ligand structure. For example, Ni(II) complexes with Schiff base ligands derived from the condensation of an aldehyde with 1,3-diaminopropane often exhibit a slightly distorted square planar geometry with an N₂O₂ or N₄ donor set. researchgate.netresearchgate.net In these structures, the Ni(II) atom is four-coordinated by the donor atoms of the ligand. researchgate.net The six-membered chelate ring containing the 1,3-diaminopropane backbone typically adopts a boat or twist-boat conformation. researchgate.netresearchgate.net

The formation of a simple bis-chelate complex, [Ni(N,N-dibutyl-N'-methyl-tn)₂]²⁺, would likely be sterically hindered by the eight butyl groups that would surround the metal center. This steric crowding could potentially favor a distorted tetrahedral geometry over a square planar one. However, in the presence of other ligands or under specific reaction conditions, the formation of four-coordinate, square planar mixed-ligand complexes is plausible. The balance between square planar and tetrahedral geometries in Ni(II) complexes is delicate and can be influenced by subtle changes in the ligand structure. nih.gov

Table 2: Structural Data for Nickel(II) Complexes with 1,3-Propanediamine Derivatives

ComplexDonor SetCoordination GeometryChelate Ring Conformation
[Ni(C₄H₃NCH=N–(CH₂)₃–N=CHC₄H₃N)]N₄Slightly distorted square planarSymmetric boat researchgate.net
[N,N′-Bis(3-methylsalicylidene)-1,3-propanediaminato]nickel(II)N₂O₂Slightly distorted square planarBoat researchgate.net
Mg[Ni(1,3-pdta)]·8H₂ON₂O₄OctahedralNot specified researchgate.net

This table is interactive and can be sorted by column headers.

Chromium(III), Manganese(II), Iron(II/III), Platinum(II), Ruthenium(III), and Technetium(V) Complexes of 1,3-Propanediamine Derivatives

The coordination of 1,3-propanediamine and its substituted analogues with a range of transition metals leads to the formation of stable complexes with distinct geometries and electronic properties.

Chromium(III): Chromium(III) forms six-coordinated octahedral complexes with 1,3-propanediamine derivatives. Studies on macrocyclic ligands derived from 1,3-diaminopropane show that the resulting Cr(III) complexes are typically 1:1 electrolytes. jocpr.com Magnetic moment measurements for these complexes are generally in the range of 3.71-3.84 B.M., which corresponds to the three unpaired electrons expected for an octahedral d³ system. jocpr.com

Manganese(II): Manganese(II) complexes with ligands such as N,N′-bis(2-pyridylmethylene)-1,3-propanediamine have been synthesized and characterized. X-ray diffraction studies of these complexes reveal varied coordination geometries, including six-coordinate trigonal prismatic, seven-coordinate monocapped trigonal prismatic, and eight-coordinate square antiprismatic structures. oup.com

Iron(II/III): Iron chelates are crucial in various applications, including redox flow batteries. A novel ligand derived from 2-hydroxy-1,3-propanediamine was designed to form a highly stable, hexa-coordinate chelate with iron. acs.org This unique structure enhances thermodynamic stability and accelerates electron transfer kinetics, demonstrating the versatility of the 1,3-propanediamine backbone in creating robust metal complexes. acs.org

Platinum(II): Platinum(II) complexes featuring N-alkyl-1,3-propanediamine derivatives have been synthesized as part of research into new potential therapeutic agents. stonybrook.edu These complexes are often characterized using a combination of spectroscopic techniques to confirm the coordination of the diamine ligand to the platinum center. stonybrook.edumdpi.com

Ruthenium(III): Ruthenium(III) readily forms complexes with ligands containing nitrogen donor atoms. Tridentate Schiff base ligands derived from diamines react with ruthenium(III) chloride to yield neutral, octahedral complexes. nih.gov Spectroscopic and analytical data confirm the proposed geometry around the ruthenium ion. nih.gov

Technetium(V): The coordination chemistry of technetium is of significant interest, particularly in radiopharmaceuticals. While specific complexes with simple N-alkylated 1,3-propanediamines are not widely documented, technetium(V) is known to form stable complexes with various chelating ligands. For instance, phenylimido complexes of technetium(V) have been synthesized and studied using spectroscopic and X-ray diffraction methods, revealing complex reactivity patterns dependent on the steric and electronic properties of the co-ligands. nih.gov

Spectroscopic and Structural Characterization of Metal-Diamine Complexes

The characterization of metal complexes relies heavily on spectroscopic methods and X-ray crystallography to elucidate their structure and electronic properties.

X-ray Crystallography for Structural Elucidation of Related Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of coordination compounds. Studies on related 1,3-propanediamine derivatives have provided detailed structural information.

[Mn(L²)(NCS)₂] (L² = N,N′-bis(2-pyridylmethylene)-1,3-propanediamine): The manganese atom is six-coordinated in a trigonal prism environment. oup.com

[Mn(L²)(NO₃)₂]: This complex features an eight-coordinated manganese atom with a square antiprism geometry. oup.com

trans-anti-[Cr(Me₂tn)₂(N₃)₂]ClO₄·2H₂O (Me₂tn = 2,2-dimethyl-1,3-propanediamine): The chromium(III) ion is in an octahedral environment, with the two Me₂tn ligands adopting a chair conformation. researchgate.net

Cu₂(L)(CH₃COO)(CH₃OH) (H₃L = N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine): This dinuclear copper(II) complex shows two different coordination modes; one copper center is nearly square-planar, while the other is described as tetragonal pyramidal. nih.govresearchgate.net

These examples highlight how substitutions on the 1,3-propanediamine backbone and the choice of metal and co-ligands influence the final coordination geometry of the complex.

Spectroscopic Signatures (FTIR, UV-Vis, NMR) of Coordination Compounds

Spectroscopic techniques provide valuable information on the bonding and electronic structure of metal-diamine complexes.

FTIR Spectroscopy: Infrared spectroscopy is used to identify the coordination of the ligand to the metal ion. In chromium(III) thiocyanato complexes derived from 1,3-diaminopropane, characteristic strong bands are observed around 2087 cm⁻¹ (ν(C≡N)), 778 cm⁻¹ (ν(C=S)), and 480 cm⁻¹ (NCS bending), consistent with a monodentate N-bonded thiocyanato group. jocpr.com For dinuclear chromium(III) complexes with a bridging carboxylato ligand, strong absorptions assigned to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the RCO₂⁻ group appear around 1525 cm⁻¹ and 1410-1452 cm⁻¹, respectively. nih.gov

UV-Vis Spectroscopy: The electronic spectra of transition metal complexes are characterized by d-d transitions, which provide information about the ligand field splitting. For manganese(II) complexes with unsubstituted 1,3-propanediamine in methanol, molar absorption is observed between 220 and 260 nm. mdpi.com The calculated electronic spectra for [Mn(pn)]²⁺ and [Mn(pn)₂]²⁺ (where pn = 1,3-propanediamine) show distinct features compared to the free Mn²⁺ ion. researchgate.net Similarly, the calculated spectra for iron(III) complexes [Fe(pn)]³⁺ and [Fe(pn)₂]³⁺ also show unique absorption bands. researchgate.net For octahedral Cr(III) complexes, the energy of the lowest spin-allowed d-d transition (⁴A₂g → ⁴T₂g) corresponds directly to the crystal field splitting parameter (Δo). umass.edu

Complex TypeTransitionWavelength (nm) / Wavenumber (cm⁻¹)Reference
Mn(II)-1,3-propanediamineMolar Absorption220-260 nm mdpi.com
Cr(III) ComplexesLigand Field StatesVaries with ligand nih.gov
Ru(III) Schiff Base ComplexesOctahedral Geometry Bands- nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful tool for characterizing diamagnetic complexes. For platinum(II) and palladium(II) complexes with amino acids and polypyridyl ligands, ¹H NMR spectra confirm that the amino acids are bonded through nitrogen and sulfur atoms. ias.ac.in In studies of technetium(V) phenylimido complexes, ¹H and ¹⁹F NMR spectra were used for characterization, although well-resolved ³¹P NMR spectra can be difficult to obtain due to scalar couplings with the technetium nucleus. nih.gov

Thermodynamic Stability and Formation Constants of Metal-Diamine Chelates

The thermodynamic stability of a complex is quantified by its formation constant (K) or stability constant (β), with a larger value indicating a more stable complex. The chelate effect describes the enhanced stability of complexes containing chelating ligands (which bind to a metal ion through more than one donor atom) compared to those with analogous non-chelating ligands. dalalinstitute.comscispace.com This stability gain is primarily driven by a favorable entropy change upon complexation. dalalinstitute.com

For the complexation of manganese(II) with 1,3-propanediamine (pn) in methanol, the formation constants have been determined spectrophotometrically. The results show the stepwise formation of mono- and bis-complexes. mdpi.com

Metal-Ligand SystemLog of Formation ConstantExperimental ConditionsReference
Manganese(II)-1,3-propanediaminelog β₁₁₀ = 5.08Methanol, 293 K mdpi.com
log β₁₂₀ = 8.66Methanol, 293 K mdpi.com

The formation curves indicate that in a solution with an equimolar concentration of manganese(II) and 1,3-propanediamine, the mono-complex [Mn(pn)]²⁺ is the dominant species (about 70%). mdpi.com

Catalytic and Material Science Applications of Coordination Complexes Derived from 1,3-Propanediamine, N,N-dibutyl-N'-methyl-

While the applications of complexes derived specifically from 1,3-Propanediamine, N,N-dibutyl-N'-methyl- are not extensively documented, the broader class of metal-diamine complexes is known for its utility in catalysis and materials science.

Catalytic Activity of Metal-Diamine Complexes in Organic Transformations

Metal complexes containing diamine ligands can serve as catalysts in a variety of organic reactions. For example, iron complexes with ligands derived from 1,3-propanediamine have been explored for their potential in redox flow batteries, where their catalytic activity in electron transfer is a key property. acs.org However, detailed studies on the catalytic activity of simple N-alkylated 1,3-propanediamine complexes, including the title compound, in common organic transformations are scarce in the current literature. The versatility of the 1,3-propanediamine scaffold suggests potential for developing new catalysts, but this remains an area for future investigation.

Role in Material Science and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The modular nature of MOFs allows for the tuning of their properties, such as pore size, surface area, and chemical functionality, by carefully selecting the metal and organic linker. Diamine-functionalized ligands are of particular interest in the synthesis of MOFs due to their ability to introduce basic sites, which can enhance properties like carbon dioxide adsorption.

While direct research on the incorporation of 1,3-Propanediamine, N,N-dibutyl-N'-methyl- into MOFs is not extensively documented, the principles of MOF chemistry suggest its potential utility. The presence of two nitrogen donor atoms allows it to bridge between metal centers, forming the extended network structure characteristic of MOFs. The asymmetric nature of this ligand, with two butyl groups on one nitrogen and a methyl group on the other, could lead to the formation of MOFs with unique structural and functional properties.

The bulky dibutyl groups would introduce significant steric hindrance, which could influence the resulting framework topology and pore dimensions. This steric bulk can prevent the formation of highly symmetric, dense structures, potentially leading to MOFs with larger, more accessible pores. The presence of bulky substituents on diamine ligands has been shown to improve the stability of MOFs under certain conditions, such as exposure to oxygen, sulfur dioxide, and water vapor. tandfonline.comchinesechemsoc.orgnih.gov

Table 1: Potential Influence of 1,3-Propanediamine, N,N-dibutyl-N'-methyl- as a Ligand in MOF Synthesis

Feature of LigandPotential Impact on MOF Properties
Asymmetric Substitution May lead to the formation of non-centrosymmetric or chiral MOF structures. Could allow for selective post-synthetic modifications.
Bulky Dibutyl Groups Can create larger pore sizes and increase framework stability. May influence the overall topology of the MOF.
Flexible Propyl Backbone Provides conformational flexibility during framework assembly.
Basic Nitrogen Sites Can serve as active sites for catalysis or for the adsorption of acidic molecules like CO2.

Development of Specific Chemical Reagents (e.g., Nitric Oxide Releasers)

Nitric oxide (NO) is a crucial signaling molecule in various physiological processes, and the development of compounds that can release NO in a controlled manner is of significant interest for therapeutic applications. One important class of NO-releasing compounds is the N-diazeniumdiolates, also known as NONOates. These are typically formed by the reaction of nitric oxide with primary or secondary amines in a basic solution.

The chemical structure of 1,3-Propanediamine, N,N-dibutyl-N'-methyl- features a secondary amine at the N'-methyl position, making it a suitable precursor for the synthesis of a NONOate. The reaction of the secondary amine with nitric oxide would lead to the formation of a diazeniumdiolate functional group.

The general reaction for the formation of a NONOate from a secondary amine is as follows:

2 R₂NH + 2 NO → [R₂N-N(O)=NO]⁻ [R₂NH₂]⁺

The resulting diazeniumdiolate salt can then be isolated and characterized. The release of nitric oxide from the NONOate is typically initiated by protonation in an acidic or neutral aqueous solution, regenerating the parent amine and releasing two molecules of NO.

Table 2: Predicted Properties of a NONOate Derived from 1,3-Propanediamine, N,N-dibutyl-N'-methyl-

PropertyPredicted CharacteristicRationale
NO Release Kinetics Moderate to slowThe alkyl groups on the amine are electron-donating, which can stabilize the NONOate and lead to a slower release of NO.
Solubility Likely soluble in organic solvents and potentially in aqueous solutions depending on the counter-ion.The presence of the butyl and methyl groups increases the organic character of the molecule.
Potential Applications As a research tool for studying the effects of NO; potential for development into a therapeutic agent.The controlled release of NO is valuable in various biological and medical research contexts.

Applications of 1,3 Propanediamine, N,n Dibutyl N Methyl in Advanced Chemical Synthesis and Materials Science

Utilization as a Synthetic Building Block for Complex Organic Molecules

Substituted diamines are fundamental building blocks in organic synthesis due to the presence of two nucleophilic nitrogen atoms. These functional groups can react with a variety of electrophiles to form more complex molecules. For instance, related N-alkylated 1,3-propanediamines are used in the synthesis of pharmaceuticals and other specialty chemicals. However, specific examples or detailed research findings documenting the use of 1,3-Propanediamine, N,N-dibutyl-N'-methyl- as a synthetic building block for complex organic molecules are not prominent in the available literature.

Role in Polymer Chemistry and Advanced Materials

The bifunctional nature of diamines makes them crucial monomers in polymerization reactions, particularly in the formation of polyamides, polyurethanes, and other polymers.

Precursor in Acrylamide Monomer Synthesis

The synthesis of functionalized acrylamide monomers, such as N-(3-dimethylaminopropyl)acrylamide, involves the reaction of a diamine like N,N-dimethyl-1,3-propanediamine with an acrylic acid derivative. This process leverages one of the amine groups for amide bond formation while retaining the other for its functional properties. There is no specific information available that details the use of 1,3-Propanediamine, N,N-dibutyl-N'-methyl- as a precursor for a corresponding acrylamide monomer.

Integration into Polymer Structures

Diamines are frequently integrated into polymer backbones to impart specific properties such as flexibility, thermal stability, or pH-responsiveness. An example is the polymerization of 1,3-Propanediamine, N,N′-1,2-ethanediylbis- with agents like 2,4,6-trichloro-1,3,5-triazine. Publicly accessible research does not specify the integration of 1,3-Propanediamine, N,N-dibutyl-N'-methyl- into polymer structures or the properties of such resulting materials.

Contributions to Solvent Systems and Separation Technologies

Amines are widely investigated as components in solvent systems, especially for gas capture and separation technologies, owing to their reactivity with acidic gases like carbon dioxide.

CO2 Capture Solvent Candidates

Aqueous solutions of amines are the most established technology for capturing CO2 from industrial gas streams. Research has explored various amine structures to optimize absorption capacity, kinetics, and regeneration energy. For example, N,N-Dimethyl-1,3-propanediamine has been studied as a component in solvent mixtures for CO2 capture. However, studies evaluating the efficacy of 1,3-Propanediamine, N,N-dibutyl-N'-methyl- as a primary or secondary solvent for CO2 capture are not found in the reviewed literature. The specific balance of steric hindrance and basicity conferred by the N,N-dibutyl and N'-methyl groups would theoretically influence its performance, but empirical data is lacking.

Other Specialized Chemical Applications

Consistent with the lack of information in broader fields, there are no specific, documented specialized chemical applications for 1,3-Propanediamine, N,N-dibutyl-N'-methyl- found in the public domain. Research and industrial focus have been directed towards other, more readily available or perhaps more effective, substituted diamines.

Theoretical and Computational Chemistry Studies on 1,3 Propanediamine, N,n Dibutyl N Methyl and Its Derivatives

Molecular Modeling and Simulation Approaches for Diamine Systems

Molecular modeling and simulation are powerful computational tools used to investigate the properties and behavior of molecules at an atomic level. researchgate.net For diamine systems, these approaches provide critical insights into their structure, dynamics, and interactions, which are otherwise difficult to obtain through experimental means alone. Methodologies such as molecular mechanics (MM) are often employed for initial geometry optimization of diamine structures. scispace.com

Simulations are particularly valuable for understanding dynamic processes. For instance, molecular dynamics (MD) simulations are used to study the diffusion of molecules like propane (B168953) through complex structures, which can be analogous to the movement of diamine derivatives in various media. researchgate.net Such simulations calculate the trajectory of particles over time, providing a view of the system's dynamic evolution. youtube.com These computational techniques can model systems under various conditions, including in the presence of solvents or other reactants, to predict behavior in realistic environments. Ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations for potential energy surfaces, is an effective, though computationally demanding, tool for elucidating material properties and chemical reactions at the atomic level. researchgate.net

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of molecules like 1,3-propanediamine, N,N-dibutyl-N'-methyl-. These methods, including Density Functional Theory (DFT) and ab initio calculations, solve the Schrödinger equation to provide detailed information about electron distribution and energy levels.

DFT calculations are widely used to investigate the energetics of reactions involving amines. For example, they have been employed to elucidate the mechanisms of CO2 capture by blended amine solutions, revealing the role of different amine types in the process. bit.edu.cn Such studies calculate the energies of reactants, products, and intermediates to map out the reaction pathway. bit.edu.cn Similarly, ab initio methods have been used in conjunction with experimental data to explore reaction mechanisms, such as the formation of the diammoniate of diborane (B8814927) from ammonia (B1221849). nih.gov

For a given molecule, these calculations can determine key electronic parameters that govern its reactivity. This includes mapping the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting how the molecule will interact with other chemical species. scispace.com Theoretical calculations can also determine optimized geometries and total energies of molecules. scispace.com

Table 1: Examples of Quantum Chemical Methods and Their Applications in Amine/Diamine Studies This table is illustrative and based on general applications of the methods.

Method Typical Application Information Obtained Example System
DFT (e.g., B3LYP) Reaction mechanism studiesTransition state energies, reaction barriers, reaction enthalpiesCO₂ capture by aqueous amine solutions bit.edu.cn
Ab Initio (e.g., MP2) Conformational analysis, reaction mechanismsAccurate conformer energies, intermolecular interactionsFormation of ammonia borane (B79455) nih.gov
Semi-Empirical (e.g., PM6) Preliminary geometry optimization, large systemsOptimized geometry, HOMO/LUMO energies, heat of formationN-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide (B31651) scispace.com
AIMD Simulation of degradation or reaction processesAtomistic details of interactions, solvation processesPerovskite degradation by water researchgate.net

Prediction Models for Physico-Chemical Parameters of Derivatives

Predicting the physico-chemical properties of chemical compounds is a cornerstone of modern drug discovery and materials science, reducing the time and cost associated with experimental synthesis and testing. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that build a mathematical correlation between a molecule's structure and its biological activity or physical properties. nih.govnih.gov

These models rely on calculating a set of "molecular descriptors" that numerically represent the molecule's structural, topological, and electronic features. Both linear methods, like Multiple Linear Regression (MLR), and non-linear methods, such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are used to create the predictive models. nih.govtandfonline.com The validity and predictive power of these models are assessed through rigorous internal and external validation techniques. tandfonline.com

Lipophilicity is a critical physico-chemical parameter that influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov While traditionally measured using the shake-flask method (logP), chromatographic techniques offer a high-throughput, reproducible alternative. nih.gov Reversed-phase thin-layer chromatography (RP-TLC) and high-performance liquid chromatography (HPLC) are commonly used for this purpose. nih.gov

In these methods, a lipophilicity index (e.g., RMW or log kw) is determined from the retention behavior of the compound on a nonpolar stationary phase with a polar mobile phase. nih.govdiva-portal.org This chromatographic parameter serves as an excellent proxy for lipophilicity. Models can then be developed that correlate these experimentally determined chromatographic values with partition coefficients derived from various computational methods (e.g., AlogP, XlogP3). nih.gov This approach has been successfully used to characterize the lipophilicity of diverse chemical structures. nih.govnih.gov For instance, immobilized artificial membrane (IAM) chromatography is used to generate retention data (logkw(IAM)) that is particularly relevant for predicting permeability across biological barriers. diva-portal.orgnih.gov

The predictive power of QSAR and QSPR models stems from the correlation between molecular descriptors and the property of interest. After optimizing a molecule's 3D structure, a wide range of descriptors can be calculated using specialized software. nih.gov These descriptors fall into several categories:

Constitutional Descriptors: Information on atom and bond counts, molecular weight.

Topological Descriptors: Characterize the connectivity and branching of the molecule.

Geometrical (3D) Descriptors: Describe the 3D size and shape of the molecule.

Physicochemical Descriptors: Include properties like logP, molar refractivity, and polarity.

Quantum-Chemical Descriptors: Net atomic charges, dipole moment, HOMO/LUMO energies. mdpi.com

For example, a study on aromatic diamines found a strong linear relationship between the ¹H-NMR chemical shift of the amine proton and the net charge on the nitrogen atom, allowing for the prediction of the diamine's basicity (pKa). mdpi.com In developing models for IAM retention, descriptors related to bulk, polarity, and the fraction of anionic species have been shown to be significant. diva-portal.org By selecting the most relevant descriptors, robust models can be constructed to predict properties for new, unsynthesized derivatives.

Table 2: Common Molecular Descriptors Used in Predictive Models This table is illustrative and based on descriptors mentioned in QSAR literature.

Descriptor Type Example Descriptor Structural Information Encoded
Constitutional Molecular WeightMass of the molecule
Topological Wiener IndexBranching and connectivity of the molecular skeleton
3D-MoRSE 3D-Molecule Representation of Structures based on Electron diffraction3D structure of the molecule
WHIM Weighted Holistic Invariant Molecular descriptorsOverall size, shape, symmetry, and atom distribution
GETAWAY GEometry, Topology, and Atom-Weights AssemblYMolecular geometry, symmetry, and atomic contributions
Quantum-Chemical Net charge on N atomElectron density at a specific reactive center mdpi.com
Physicochemical Calculated logP (e.g., AlogP)Lipophilicity

Conformational Analysis and Molecular Dynamics Simulations

In such systems, key conformations include anti-anti (aa), where the substituents are oriented in a linear, zigzag fashion, and various gauche conformations (e.g., gg, ag). nih.gov For 1,3-disubstituted alkanes, the anti-anti conformation is often significantly populated, providing a relatively linear shape. nih.gov Computational methods, such as M05-2X or MP2, are used to calculate the relative energies of these conformers. nih.gov

Molecular dynamics (MD) simulations extend this analysis by modeling the dynamic behavior of the molecule over time. youtube.com An MD simulation tracks the motions of all atoms in the system, revealing not just the stable conformers but also the transitions between them. This provides insight into the molecule's flexibility and the timescales of its conformational changes. For flexible diamines, MD simulations can reveal how the alkyl chains and amine groups move and interact with their environment, which is crucial for understanding their binding properties and reactivity.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping the intricate pathways of chemical reactions. Understanding a reaction mechanism involves identifying all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. acs.org

The United Reaction Valley Approach (URVA) is a powerful method for analyzing reaction mechanisms in detail. acs.org This approach partitions a reaction path into distinct phases:

Contact Phase: Initial van der Waals interactions.

Preparation Phase: Reactants geometrically and electronically prepare for the reaction.

Transition State Phase(s): The core chemical processes of bond breaking and formation occur.

Product Adjustment Phase: The newly formed products relax into their equilibrium geometries.

Separation Phase: Products move apart.

This detailed analysis can reveal "hidden" intermediates and transition states that are not immediately obvious from a simple energy profile. acs.org Computational studies on reactions involving amines, such as CO2 absorption or the formation of borane adducts, utilize these techniques to determine reaction energetics and elucidate the precise sequence of chemical events. bit.edu.cnnih.gov By calculating the energy barriers associated with each transition state, researchers can predict reaction rates and identify the rate-determining step of a complex mechanism.

Advanced Analytical Characterization Techniques for 1,3 Propanediamine, N,n Dibutyl N Methyl

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating the target compound from a mixture, such as a reaction solution or a biological sample, and for its precise quantification. Coupling chromatography with mass spectrometry provides the high degree of sensitivity and selectivity required for trace analysis and impurity profiling.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the sensitive and selective quantification of trace levels of amines in complex matrices. youtube.com For polar compounds like diamines, which can be challenging to analyze by other methods, LC-MS/MS offers robust solutions. nih.gov Methods have been developed for the trace analysis of the related compound N-methyl-1,3-propanediamine. nih.govresearchgate.net

These methods often involve derivatization, for example with pentafluoropropionic acid anhydride (B1165640) (PFPA), to improve chromatographic retention and ionization efficiency. nih.govresearchgate.net Separation can be achieved using reversed-phase columns, such as C18 or perfluorophenyl (PFP) phases. nih.govsielc.com Detection by tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the sample matrix. researchgate.net This approach allows for very low limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range. nih.govrsc.org

Table 4: Example LC-MS/MS Method Parameters for Diamine Analysis This table is interactive. Click on the headers to sort.

Parameter Description Reference
Sample Preparation Derivatization with PFPA nih.govresearchgate.net
LC Column C18 or Perfluorophenyl (PFP) nih.gov
Mobile Phase Acetonitrile (B52724)/Water with an acid modifier (e.g., formic acid) sielc.com
Ionization Mode Electrospray Ionization (ESI), often in negative mode for PFPA derivatives nih.gov
MS Detection Triple Quadrupole (QqQ) or Ion Trap (IT) in MRM mode nih.gov

| LOD/LOQ | As low as 0.42 µg/kg (LOD) and 1.39 µg/kg (LOQ) for N-methyl-1,3-propanediamine | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and is widely used for impurity profiling in the pharmaceutical industry. thermofisher.commedistri.swiss It effectively separates components of a mixture based on their boiling points and interactions with the GC column's stationary phase, with MS providing definitive identification. medistri.swiss

Direct analysis of polar amines like 1,3-Propanediamine, N,N-dibutyl-N'-methyl- by GC can be problematic due to poor peak shape and potential column adsorption. Therefore, derivatization is often required to increase volatility and reduce polarity. nih.govresearchgate.net Acylation with agents like trifluoroacetic anhydride (TFAA) is a common strategy. researchgate.net GC-MS analysis can identify and quantify impurities that may be present, such as unreacted starting materials, by-products from the synthesis, or degradation products. researchgate.net The resulting chromatogram provides a profile of the sample's composition, which is crucial for quality control. thermofisher.comjmchemsci.com

Table 5: Potential Impurities and GC-MS Analysis Approach This table is interactive. Click on the headers to sort.

Potential Impurity Origin GC-MS Analytical Strategy
N,N-Dibutyl-1,3-propanediamine Starting material Separation from the main peak after derivatization. Identification via mass spectrum library match.
Methylamine (B109427) Reactant Highly volatile; may require specific headspace GC-MS techniques.
1,3-Propanediamine Starting material Derivatization required for good peak shape.
Over-methylated by-products Side reaction Separation based on slight differences in retention time; identified by molecular ion in MS.

Advanced HPLC and UHPLC Methodologies for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the separation and purity assessment of amine compounds. For a molecule like 1,3-Propanediamine, N,N-dibutyl-N'-methyl-, these techniques can effectively separate the main component from starting materials, by-products, and degradation products.

Method development often focuses on optimizing parameters such as the stationary phase, mobile phase composition, gradient time, and column temperature to achieve the best resolution and selectivity. researchgate.net For substituted diamines, reverse-phase (RP) HPLC is a common approach. A suitable method for the closely related compound N,N-Dibutyl-1,3-propanediamine utilizes a mixed-mode column like Newcrom R1, which has low silanol (B1196071) activity. sielc.comsielc.com This type of liquid chromatography method is often scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.comsielc.com

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (MeCN), and water with an acidic modifier. sielc.com While phosphoric acid can be used, formic acid is preferred for applications requiring mass spectrometry (MS) compatibility, as it is more volatile. sielc.comsielc.com The use of smaller 3 µm particle columns is characteristic of UHPLC applications, which allow for faster analysis times compared to traditional HPLC. sielc.comsielc.com The effectiveness of purification is directly related to the product's abundance in the crude mixture. nih.gov

For complex analyses, derivatization may be employed. For instance, N-methyl-1,3-propanediamine (a structurally related diamine) can be derivatized with pentafluoropropionic acid anhydride (PFPA) to form an N,N'-bis(pentafluoroacyl) derivative, which can then be analyzed by LC-MS/MS using either C-18 or perfluorophenyl (PFP) columns. nih.gov

Below is a table summarizing typical parameters for an HPLC/UHPLC method suitable for analyzing 1,3-Propanediamine, N,N-dibutyl-N'-methyl-.

ParameterTypical SettingPurpose
Column Newcrom R1 or equivalent C18/PFPProvides separation based on hydrophobicity. sielc.comnih.gov
Mobile Phase A Water with 0.1% Formic AcidAqueous component, provides protons for MS. sielc.com
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent to elute the compound. sielc.com
Gradient Linear gradient (e.g., 5% to 95% B)To elute compounds with varying polarities. researchgate.net
Flow Rate 0.5 - 1.5 mL/minControls analysis time and resolution. researchgate.net
Column Temp. 25 - 40 °CAffects viscosity and retention time. researchgate.net
Detection UV (e.g., 214 nm), CAD, or MSTo detect and quantify the separated components. researchgate.net
Injection Vol. 1 - 10 µLVolume of sample introduced into the system. researchgate.net

Thermal Analysis Techniques for Stability and Decomposition Studies

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. abo.fi For 1,3-Propanediamine, N,N-dibutyl-N'-methyl-, these methods are crucial for determining its thermal stability, decomposition pathway, and operational temperature limits. Combining techniques like TGA and DTA allows for a comprehensive study of a material's thermal behavior. abo.fi

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated at a controlled rate. uni-siegen.de This technique is highly effective for determining a material's thermal stability and composition by quantifying mass loss associated with processes like dehydration, desorption, and, most importantly, decomposition. uni-siegen.de

Illustrative TGA Data for a Diamine Compound

Measurement Description Example Value
Onset Temperature (Tonset) The temperature at which significant mass loss begins. 210 °C
Peak Temperature (Tpeak) The temperature at which the rate of mass loss is maximum. 235 °C
Mass Loss (%) The percentage of the total mass lost in a specific step. 98% (single step)

| Residue (%) | The percentage of material remaining at the end of the analysis. | 2% |

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material (like alumina) is measured as both are subjected to the same heating program. uni-siegen.de DTA is used to detect thermal events such as phase transitions (melting, boiling), crystallization, and decomposition, which are not always associated with a change in mass. abo.fi

A DTA curve plots this temperature difference (ΔT) against temperature. An endothermic event (e.g., melting) results in the sample temperature lagging behind the reference, producing a trough in the curve. uni-siegen.de Conversely, an exothermic event (e.g., decomposition, crystallization) causes the sample temperature to exceed the reference, creating a peak. uni-siegen.de

When used alongside TGA, DTA provides a more complete picture. For example, a DTA event occurring without a corresponding mass loss in the TGA curve would indicate a phase transition or recrystallization rather than decomposition. uni-siegen.de

Interpretation of DTA Events

Event Type Peak Direction Example Process TGA Mass Change
Endothermic Downward (Trough) Melting, Boiling, Sublimation No (melting), Yes (boiling)

| Exothermic | Upward (Peak) | Crystallization, Decomposition | No (crystallization), Yes (decomposition) |

Electrochemical Studies of Diamine Systems

The electrochemical properties of diamine-based systems are of interest, particularly in the development of electrolytes for batteries and other electrochemical devices. researchgate.net Diamines can serve as precursors to ionic liquids (ILs), which are valued for their broad electrochemical windows, high conductivity, and chemical stability. electrochemsci.org

Electrochemical studies on systems containing compounds structurally similar to 1,3-Propanediamine, N,N-dibutyl-N'-methyl- often involve measuring key parameters like the electrochemical window, ionic conductivity, and interfacial stability. electrochemsci.org For instance, research on hybrid electrolytes combining ILs like N-methyl-N-propyl-pyrrolidinium bis(trifluromethanesulfonyl) imide with conventional electrolytes has demonstrated improved performance, such as higher discharge capacity and better stability in Li-ion cells. researchgate.net This improvement is sometimes attributed to the formation of a stable permeable film on the electrode surface resulting from the decomposition of the IL. researchgate.net

The electrochemical window, typically determined by cyclic voltammetry, defines the voltage range over which the electrolyte is stable without being oxidized or reduced. A wider window is crucial for high-voltage battery applications. electrochemsci.org Molar conductivity is calculated to assess the efficiency of an electrolyte in conducting electricity. electrochemsci.org

The table below shows representative electrochemical data for related ionic liquid systems, illustrating the types of properties investigated in such studies.

PropertyDescriptionTypical Value/Observation
Electrochemical Window The voltage range of stability for an electrolyte.~4.0 - 5.5 V
Ionic Conductivity The measure of an electrolyte's ability to conduct ions.1-10 mS/cm at room temp.
Interfacial Resistance Resistance at the electrode-electrolyte interface.Lower resistance can be achieved with hybrid systems. researchgate.net
Differential Capacitance The change in charge with respect to a change in potential at the interface.Investigated at specific electrodes (e.g., Pt). electrochemsci.org
Cell Capacity A measure of battery performance using the electrolyte.148 mAh/g after 100 cycles in a LiFePO4/Li cell with a hybrid electrolyte. researchgate.net

Future Research Directions for 1,3 Propanediamine, N,n Dibutyl N Methyl

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The synthesis of unsymmetrically substituted diamines like 1,3-Propanediamine, N,N-dibutyl-N'-methyl- often poses challenges in achieving high yields and selectivity. Future research should focus on developing more efficient and selective synthetic routes. Traditional methods can be plagued by the formation of mixtures, necessitating complex purification steps.

Recent advancements in catalysis offer promising avenues. For instance, rhodium-catalyzed hydroamination of allylic amines has been shown to be a powerful method for producing unsymmetrical vicinal diamines. nih.govnih.gov Adapting this methodology for 1,3-diamines could provide a more direct and atom-economical route. Additionally, exploring enzyme-catalyzed processes, such as those using lipases or cytochrome P450-derived enzymes, could lead to highly enantioselective syntheses of chiral diamine derivatives. bohrium.comnih.gov The desymmetrization of prochiral diamines using enzymatic catalysis has already proven successful for other 1,3-propanediamine derivatives. nih.gov

Furthermore, methods for the selective mono-N-alkylation of diamines are crucial. One such approach involves the use of chelating agents like 9-borabicyclononane (B1260311) (9-BBN) to protect one amine group while the other is alkylated. organic-chemistry.org Investigating such strategies for the stepwise introduction of the butyl and methyl groups onto the 1,3-propanediamine backbone could significantly improve synthetic efficiency. A continuous process, which has been developed for the synthesis of N,N-dimethyl-1,3-propanediamine, involving fixed-bed reactors for both the initial cyanoethylation and subsequent hydrogenation, could also be adapted for producing more complex diamines with high purity and yield. google.comcetjournal.it

Design and Synthesis of Advanced Functional Materials Utilizing 1,3-Propanediamine, N,N-dibutyl-N'-methyl- as a Core Component

Diamines are fundamental building blocks for a wide array of functional materials, including polyamides, polyurethanes, and epoxy resins. nih.gov The unique structure of 1,3-Propanediamine, N,N-dibutyl-N'-methyl- makes it an interesting candidate for the development of novel polymers with tailored properties. The bulky dibutyl groups can impart increased solubility and influence the morphology of the resulting polymer, while the less sterically hindered methyl-amino group can serve as a reactive site for polymerization or cross-linking.

Future research could explore the incorporation of this diamine into polyamide or polyurethane chains. The resulting materials may exhibit unique thermal and mechanical properties due to the disruption of regular chain packing by the unsymmetrical substitution. Moreover, diamines can be used to create metal-organic frameworks (MOFs) and coordination polymers. The two distinct nitrogen atoms of this diamine could coordinate to different metal centers, leading to the formation of heterometallic or structurally complex frameworks with potential applications in gas storage, separation, and catalysis.

The use of diamines in the formation of "salen-type" ligands is another promising area. wikipedia.org By reacting 1,3-Propanediamine, N,N-dibutyl-N'-methyl- with salicylaldehyde (B1680747) derivatives, novel ligands can be synthesized. Metal complexes of these ligands could be investigated for their catalytic activity in various organic transformations. wikipedia.org

Deeper Mechanistic Understanding of Complex Reactions Involving the Diamine Moiety

A thorough understanding of the reaction mechanisms involving 1,3-Propanediamine, N,N-dibutyl-N'-methyl- is essential for its effective utilization. The differing basicity and nucleophilicity of the two nitrogen atoms, influenced by the electron-donating effects of the alkyl substituents, will govern its reactivity.

Future mechanistic studies could focus on its role in catalysis. For example, in organocatalysis, the two amine groups could act synergistically to activate substrates. Detailed kinetic studies, coupled with computational modeling, could elucidate the transition states and intermediates in such catalytic cycles. The development of multicomponent reactions for the synthesis of unsymmetrical 1,2-diamines has been shown to proceed through a visible light-mediated radical chain process, and similar investigations could be applied to reactions involving 1,3-diamines. rsc.org

Understanding the coordination chemistry of this diamine with various metal ions is also critical. Spectroscopic techniques such as NMR and X-ray crystallography can provide insights into the structure and bonding of the resulting metal complexes. This knowledge is vital for designing new catalysts and functional materials.

Development of High-Throughput Screening Methodologies for Catalytic Applications

The potential of 1,3-Propanediamine, N,N-dibutyl-N'-methyl- and its derivatives as catalysts or ligands in catalysis warrants the development of high-throughput screening (HTS) methods. HTS allows for the rapid evaluation of a large number of catalysts for a specific reaction, accelerating the discovery of new and improved catalytic systems.

Future research should focus on adapting existing HTS techniques for screening libraries of diamine-based catalysts. Techniques such as fluorescence-based assays, mass spectrometry, and infrared thermography can be employed to quickly assess catalytic activity and selectivity. nih.gov For instance, a library of metal complexes derived from various substituted diamines, including the title compound, could be rapidly screened for their efficacy in reactions like asymmetric epoxidation or C-C bond formation.

The combination of HTS with combinatorial chemistry would be a powerful tool. By systematically varying the substituents on the diamine backbone and the metal center, vast libraries of potential catalysts can be generated and screened. This approach significantly increases the probability of discovering highly active and selective catalysts for specific chemical transformations.

Predictive Modeling for Structure-Function Relationships in Diamine Systems, Focusing on Chemical Reactivity and Coordination Properties

Predictive modeling, including quantitative structure-activity relationship (QSAR) models and machine learning, is becoming an indispensable tool in chemical research. For diamine systems, these models can be used to predict properties such as reactivity, basicity, and coordination ability based on molecular structure.

Future research should aim to develop robust predictive models for unsymmetrically substituted diamines. By building a database of experimental data for a series of related diamines, machine learning algorithms can be trained to identify the key structural features that influence their chemical behavior. These models could then be used to predict the properties of novel diamines like 1,3-Propanediamine, N,N-dibutyl-N'-methyl- before they are synthesized, saving time and resources.

For example, models could be developed to predict the binding affinity of these diamines to different metal ions, which would be valuable for designing new catalysts and extraction agents. Similarly, models could predict the catalytic performance of the corresponding metal complexes in various reactions. The synergy of differential equation modeling and machine learning can provide a powerful approach for predicting and optimizing the behavior of chemical systems under varying conditions. acs.org

Sustainable and Green Chemistry Approaches in Diamine Research and Manufacturing

The principles of green chemistry are increasingly important in chemical synthesis and manufacturing. Future research on 1,3-Propanediamine, N,N-dibutyl-N'-methyl- should incorporate these principles to develop more sustainable processes.

One key area of focus is the use of renewable feedstocks. Diamines can be synthesized from biomass-derived resources, which reduces the reliance on fossil fuels. nih.gov Research into biocatalytic and metabolic engineering approaches could lead to the production of diamines from renewable sources like sugars or amino acids. nih.gov

Another important aspect is the development of atom-economical synthetic routes that minimize waste. Catalytic methods, such as hydroamination, are inherently more atom-economical than stoichiometric reactions. nih.govnih.gov The use of greener solvents and reaction conditions, such as water or supercritical fluids, should also be explored. Companies are increasingly investing in green technology to provide more sustainable solutions in the chemical industry. nih.gov

Furthermore, the development of recyclable catalysts based on this diamine would enhance the sustainability of its applications. Immobilizing the diamine or its metal complexes on solid supports would facilitate catalyst recovery and reuse, reducing costs and environmental impact.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.